REACTION_CXSMILES
|
C=O.[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]1(=O)[CH2:19][CH2:18]C[CH2:16][CH2:15]1.[CH:21](OC)([O:24][CH3:25])[O:22][CH3:23]>C(O)C.CC[O-].[Na+].S(=O)(=O)(O)O.S([O-])(O)(=O)=O.[Na+]>[O:24]1[C:21]2([CH2:18][CH2:19][CH2:14][CH2:15][CH2:16]2)[O:22][CH2:23][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])([C:3]([O:11][CH2:12][CH3:13])=[O:10])[CH2:25]1 |f:5.6,8.9|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
160.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
112.2 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to it gradually over a period of one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling, between 20° C. and 30° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
Subsequent heating
|
Type
|
DISTILLATION
|
Details
|
to distill over
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(COC12CCCCC2)(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |